MsrA Catalytic Efficiency: 1000-Fold Advantage Over MsrB Toward Free L-Methionine (S)-S-oxide Versus Free L-Methionine (R)-S-oxide
The primary enzyme that repairs oxidized methionine, MsrA, displays absolute stereospecificity for the S-epimer of methionine sulfoxide [1]. In contrast, the complementary enzyme MsrB is specific for the R-epimer. Critically, MsrB exhibits approximately 1000-fold lower catalytic efficiency than MsrA toward free methionine sulfoxide substrates [2]. This means that when working with free L-methionine sulfoxide (as opposed to peptide-bound), the S-epimer is reduced with dramatically higher catalytic efficiency than the R-epimer. In mammalian systems, this difference is compounded by the absence of fRMsr, the dedicated free R-epimer reductase, leaving free Met-R-O largely unrepaired and subject to accumulation and excretion [3]. The Km of E. coli MsrA for its S-epimer substrate is reported as 120 µM [4], and purified recombinant yeast MsrA exhibits a specific activity of 4.2 µmol/min/mg using L-methionine (S)-S-oxide as substrate [5].
| Evidence Dimension | Catalytic efficiency of MsrA vs MsrB toward free methionine sulfoxide |
|---|---|
| Target Compound Data | L-Methionine (S)-S-oxide: Reduced by MsrA with Km = 120 µM (E. coli) [4]; specific activity of yeast MsrA = 4.2 µmol/min/mg [5]; kcat of mammalian MsrA for free Met-O is 40–500-fold greater than MsrB [6]. |
| Comparator Or Baseline | L-Methionine (R)-S-oxide: Reduced by MsrB; MsrB exhibits ~1000-fold lower catalytic efficiency than MsrA toward free Met-O [2]. Mammals lack fRMsr for free Met-R-O reduction [3]. |
| Quantified Difference | MsrA catalytic efficiency toward free Met-O is 1000-fold greater than MsrB [2]; MsrA kcat is 40–500-fold greater than MsrB kcat for free Met-O [6]. |
| Conditions | In vitro enzymatic assays with purified recombinant enzymes from E. coli, yeast (S. cerevisiae), and mammalian sources; substrate: free L-methionine sulfoxide; assay buffer: 50 mM sodium phosphate, pH 7.5, 37°C. |
Why This Matters
Researchers studying MsrA activity or methionine redox repair must use the S-epimer to obtain meaningful kinetic data; substitution with a diastereomeric mixture yields apparent kinetic parameters that are a composite of two vastly different enzymatic processes.
- [1] Coudevylle N, Antoine M, Bouguet-Bonnet S, Mutzenhardt P, Boschi-Muller S, Branlant G, Cung MT. Solution Structure and Backbone Dynamics of the Reduced Form and an Oxidized Form of E. coli Methionine Sulfoxide Reductase A (MsrA). Journal of Molecular Biology. 2007;366:193-206. doi:10.1016/j.jmb.2006.11.042. View Source
- [2] MetaCyc: msrA – Methionine sulfoxide reductase A (Escherichia coli K-12 substr. MG1655). Summary: MsrB exhibits 1000-fold lower catalytic efficiency than MsrA toward free methionine sulfoxide [Grimaud01]. View Source
- [3] Lee BC, Gladyshev VN. The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine. 2011;50(2):221-227. doi:10.1016/j.freeradbiomed.2010.11.008. View Source
- [4] MetaCyc: msrA – MsrA exhibits methionine sulfoxide reductase activity in vitro (Km of 120 micromolar) [Grimaud01]. View Source
- [5] BRENDA Enzyme Database. EC 1.8.4.11 – peptide-methionine (S)-S-oxide reductase. Specific Activity: 4.2 µmol/min/mg, purified recombinant wild-type enzyme, substrate L-methionine (S)-sulfoxide, Saccharomyces cerevisiae. View Source
- [6] Kwak GH, Hwang KY, Kim HY. Analyses of methionine sulfoxide reductase activities towards free and peptidyl methionine sulfoxides. Archives of Biochemistry and Biophysics. 2012;527(1):1-5. doi:10.1016/j.abb.2012.07.009. View Source
